molecular formula C7H6BrN3O2S B13463679 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide

8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide

Katalognummer: B13463679
Molekulargewicht: 276.11 g/mol
InChI-Schlüssel: CUTQCBGCOOSQNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a sulfonamide group at the 3rd position of the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides.

    Reduction Products: Reduction can yield reduced imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom may enhance the compound’s binding affinity to its target through halogen bonding interactions. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, affecting their function and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without any substituents.

    3-Bromoimidazo[1,2-a]pyridine: Lacks the sulfonamide group.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the sulfonamide group at the 3rd position.

    Imidazo[1,2-a]pyridine-3-sulfonamide: Lacks the bromine atom at the 8th position.

Uniqueness

8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .

Eigenschaften

Molekularformel

C7H6BrN3O2S

Molekulargewicht

276.11 g/mol

IUPAC-Name

8-bromoimidazo[1,2-a]pyridine-3-sulfonamide

InChI

InChI=1S/C7H6BrN3O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H,(H2,9,12,13)

InChI-Schlüssel

CUTQCBGCOOSQNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.